Denaverine

Catalog No.
S572158
CAS No.
3579-62-2
M.F
C24H33NO3
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Denaverine

CAS Number

3579-62-2

Product Name

Denaverine

IUPAC Name

2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate

Molecular Formula

C24H33NO3

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C24H33NO3/c1-5-20(6-2)19-28-24(21-13-9-7-10-14-21,22-15-11-8-12-16-22)23(26)27-18-17-25(3)4/h7-16,20H,5-6,17-19H2,1-4H3

InChI Key

FPTOUQZVCUIPHY-UHFFFAOYSA-N

SMILES

CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C

Synonyms

denaverine, denaverine hydrochloride, Spasmalgan

Canonical SMILES

CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C

Denaverine is an organic compound known for its antispasmodic properties, primarily used in veterinary medicine. It was developed in Germany and patented in 1974. The compound has the molecular formula C24H33NO3C_{24}H_{33}NO_3 and is often utilized in its hydrochloride form, Denaverine hydrochloride. This form is administered intramuscularly or via suppositories to alleviate smooth muscle spasms, particularly in the urogenital and gastrointestinal tracts of animals. Denaverine hydrochloride is marketed under the trade name Sensiblex for veterinary use, particularly to facilitate parturition in cattle and dogs, and Spasmalgan for human use .

, including:

  • Oxidation: It can be oxidized to yield ketones or carboxylic acids using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction can convert Denaverine into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The ethylbutoxy group can be replaced with other alkyl or aryl groups under appropriate conditions, often requiring a strong base or acid catalyst.

Denaverine functions as a phosphodiesterase inhibitor, similar to papaverine, which helps relax smooth muscle. Its mechanism of action includes anticholinergic effects that contribute to its spasmolytic properties. In veterinary applications, it promotes uterine relaxation during parturition and increases the distensibility of soft tissues in the birth canal . The compound exhibits a bioavailability of approximately 8% when administered via suppositories and 37% with oral solutions, with a half-life of around 34 hours .

The synthesis of Denaverine typically involves the alkylation of diphenylacetic acid with 2-ethylbutanol. This reaction requires a strong base, such as sodium hydride or potassium tert-butoxide, and is conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures. On an industrial scale, optimized reaction conditions are employed to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Denaverine's primary applications include:

  • Veterinary Medicine: Used as a muscle relaxant during parturition in cattle and dogs.
  • Human Medicine: Employed for treating urogenital and gastrointestinal spasms.
  • Research: Investigated for its potential effects on enzyme inhibition and receptor binding in biochemical studies .

Denaverine has been studied for its interactions with various medicinal products. Notably, when administered alongside oxytocin or its analogues, careful dose adjustments are necessary due to Denaverine's potential to amplify their effects. It is also important to avoid mixing Denaverine with other veterinary medicinal products due to possible adverse reactions .

Several compounds share structural similarities with Denaverine. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
Diphenylacetic acidParent compound lacking ethylbutoxy groupBasic structure from which Denaverine is derived
2-ButoxyethanolSimilar ether linkage but different functional groupsLess lipophilic compared to Denaverine
PapaverineAnother phosphodiesterase inhibitorUsed primarily for pain relief rather than spasmolysis

Denaverine's unique structural features, particularly the ethylbutoxy group, enhance its lipophilicity, allowing for better interaction with lipid membranes and improving its therapeutic efficacy compared to these similar compounds .

Denaverine was first synthesized in Germany during the mid-20th century, with its patent filed in 1974. Initially developed as an antispasmodic agent, it gained prominence in veterinary medicine under the trade name Sensiblex, where it is formulated as denaverine hydrochloride for relaxing uterine smooth muscle in cattle and dogs during parturition. Human applications emerged later under the brand Spasmalgan for treating gastrointestinal and urogenital spasms.

Key milestones in its synthesis include:

  • 1974: Patent granted for denaverine hydrochloride as a muscle relaxant.
  • 1996: Optimization of synthetic routes using benzilic acid and dimethylaminoethyl chloride hydrochloride, improving purity and yield.
  • 2022: Development of high-performance liquid chromatography (HPLC) methods for quantifying denaverine hydrochloride in pharmaceutical formulations.

Table 1: Key Synthetic Advancements in Denaverine Production

YearInnovationImpactSource
1974Initial synthesis and patentingEstablished veterinary applications
1996Streamlined alkylation processEnhanced purity and scalability
2022HPLC validation for quality controlImproved analytical reproducibility

Classification as a Diarylmethane Derivative

Denaverine belongs to the diarylmethane family, characterized by two aryl groups attached to a central methane carbon. Its structure—2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate—features:

  • Diphenylacetate core: Provides rigidity and influences binding to phosphodiesterase enzymes.
  • 2-Ethylbutoxy side chain: Enhances lipophilicity, aiding membrane permeability.
  • Dimethylaminoethyl ester: Imparts anticholinergic activity by interacting with muscarinic receptors.

Figure 1: Structural Features of Denaverine

$$ \text{C}{24}\text{H}{33}\text{NO}_3 $$

  • Molecular weight: 383.52 g/mol (base), 419.98 g/mol (hydrochloride).
  • Melting point: 140–142°C (hydrochloride form).

Diarylmethanes like denaverine are synthetically versatile due to their benzylic C–H bonds, which enable functionalization for drug design. For example, Re$$2$$O$$7$$-catalyzed Friedel–Crafts reactions have been employed to modify diarylmethane scaffolds for targeted biological activity.

Significance in Chemical Research

Denaverine’s pharmacological and structural properties make it a valuable model compound in multiple research domains:

Mechanistic Studies

  • Phosphodiesterase inhibition: Denaverine elevates intracellular cAMP/cGMP by blocking PDE enzymes, offering insights into smooth muscle relaxation mechanisms.
  • Anticholinergic effects: Competes with acetylcholine at muscarinic receptors, serving as a template for designing spasmolytics with reduced side effects.

Synthetic Chemistry Applications

  • Benzilic acid utilization: The 1996 patent demonstrated benzilic acid’s role in forming the diphenylacetate core, inspiring greener synthetic routes.
  • Functionalization strategies: Studies on benzylic C–H bonds in diarylmethanes have leveraged denaverine derivatives to develop cross-coupling reactions.

Table 2: Pharmacological Targets of Denaverine

TargetMechanismResearch ApplicationSource
PhosphodiesteraseEnzyme inhibition → cAMP/cGMP elevationSmooth muscle relaxation studies
Muscarinic receptorsAntagonism → reduced acetylcholine bindingAntispasmodic drug design

Analytical Method Development

  • HPLC quantification: A 2022 study validated a reverse-phase HPLC method (Symmetry C18 column, 306 nm detection) for denaverine hydrochloride, achieving 101.3% recovery rates.
  • Spectroscopic characterization: PubChem data (CID 71130, 9866796) provide detailed NMR and mass spectrometry references for structural verification.

Molecular Formula and Mass Properties

Denaverine is characterized by the molecular formula C24H33NO3, representing a complex organic compound with substantial molecular complexity [2]. The compound exhibits a molecular weight of 383.5 grams per mole, with computational analysis revealing an exact mass of 383.24604391 Daltons [2]. Advanced mass spectrometric determination provides a monoisotopic mass identical to the exact mass at 383.24604391 Daltons, indicating minimal isotopic contribution from heavy atoms [2].

The molecular architecture encompasses 28 heavy atoms, distributed across carbon, nitrogen, and oxygen elements, with the heavy atom count excluding hydrogen atoms from the structural framework [2]. Computational analysis using Cactvs 3.4.8.18 algorithms reveals the absence of hydrogen bond donor groups, while identifying four hydrogen bond acceptor sites within the molecular structure [2]. The compound demonstrates significant conformational flexibility through twelve rotatable bonds, contributing to its dynamic three-dimensional structure [2].

Lipophilicity assessment using XLogP3-AA methodology yields a partition coefficient of 5.3, indicating substantial hydrophobic character [2]. The topological polar surface area measures 38.77 square Angstroms, representing the molecular surface area occupied by polar atoms and their attached hydrogen atoms [2].

PropertyValueMethod/Source
Molecular FormulaC24H33NO3PubChem [2]
Molecular Weight383.5 g/molPubChem 2.2 [2]
Exact Mass383.24604391 DaPubChem 2.2 [2]
Monoisotopic Mass383.24604391 DaPubChem 2.2 [2]
Heavy Atom Count28Cactvs 3.4.8.18 [2]
Hydrogen Bond Donor Count0Cactvs 3.4.8.18 [2]
Hydrogen Bond Acceptor Count4Cactvs 3.4.8.18 [2]
Rotatable Bond Count12Cactvs 3.4.8.18 [2]
XLogP3-AA5.3XLogP3 3.0 [2]
Topological Polar Surface Area38.77 ŲCactvs 3.4.8.18 [2]

Structural Characteristics

Diarylmethane Core Structure

Denaverine possesses a characteristic diarylmethane core structure, featuring a central quaternary carbon atom bearing two phenyl rings in a 1,1-diaryl configuration [2] [8]. This structural motif classifies denaverine within the diphenylmethane family, where the central methylene carbon is substituted with two identical phenyl groups [8] [14]. The diarylmethane scaffold represents a fundamental structural framework in pharmaceutical chemistry, providing both rigidity and specific spatial arrangements essential for biological activity [10] [12].

The quaternary carbon center creates a sterically hindered environment, influencing the molecule's conformational preferences and intermolecular interactions [10]. Unlike simple diphenylmethane structures that retain a methylene hydrogen, denaverine's quaternary carbon eliminates this acidic proton, fundamentally altering the chemical reactivity profile [14]. The phenyl rings adopt specific spatial orientations relative to the central carbon, creating a three-dimensional architecture that contributes to the compound's pharmacological properties [10].

The diarylmethane core provides structural stability through aromatic stabilization while enabling functional group attachment at the quaternary carbon [12]. This structural arrangement facilitates the incorporation of both ether and ester functionalities, creating a multifunctional molecular platform [10]. The spatial separation between the two phenyl rings creates distinct molecular faces, potentially contributing to selective binding interactions with biological targets [12].

Functional Group Analysis

Denaverine incorporates multiple functional groups that collectively determine its chemical and biological properties [2] . The carboxylate ester functionality represents the primary hydrolyzable linkage, connecting the diphenylacetate core to the dimethylaminoethyl substituent through an acetate ester bond [23]. This ester linkage, characterized by the structural motif C(=O)OCCN(CH3)2, serves as a metabolically labile site susceptible to enzymatic hydrolysis [37].

The tertiary amine functionality, featuring a dimethylamino group [N(CH3)2] at the terminal position, provides the compound's basic character with a measured pKa value of approximately 8.13 [4] [9]. This amino group enables salt formation and influences the compound's solubility characteristics and membrane permeability [9] . The ether linkage connecting the 2-ethylbutyl group to the quaternary carbon enhances lipophilicity and contributes to membrane partition properties .

The aromatic ring systems provide structural rigidity and contribute to binding affinity through π-π interactions and hydrophobic contacts . The aliphatic 2-ethylbutyl chain increases overall lipophilicity and affects tissue distribution characteristics [36]. The methylene bridge consisting of a two-carbon spacer (-CH2CH2-) between the ester and amine provides conformational flexibility essential for receptor binding .

Functional GroupChemical DescriptionStructural PositionContribution to Properties
Carboxylate EsterAcetate ester (-COO-) connecting diphenylacetate core to dimethylaminoethyl groupC(=O)OCCN(CH3)2Hydrolyzable linkage; affects bioavailability and metabolism
Tertiary AmineDimethylamino group [N(CH3)2] at terminal positionOCCN(CH3)2Provides basicity (pKa ~8.13); enables salt formation [4]
Ether LinkageEther bond (-O-) connecting 2-ethylbutyl group to quaternary carbonC-O-CH2CH(C2H5)(C2H5)Enhances lipophilicity; influences membrane permeability
Aromatic RingsTwo phenyl rings (C6H5-) attached to central quaternary carbonC(C6H5)2Provides structural rigidity; contributes to binding affinity
Aliphatic Chain2-ethylbutyl group providing lipophilic characterOCH2CH(C2H5)(C2H5)Increases lipophilicity; affects tissue distribution [36]

Stereochemical Properties

Denaverine exhibits achiral characteristics due to the absence of asymmetric carbon centers within its molecular structure [9] [26]. All carbon atoms in the molecule are either sp2 hybridized aromatic carbons or sp3 hybridized carbons bearing at least two identical substituents, eliminating the possibility of chiral centers [26] [28]. The quaternary carbon at the molecular core bears two identical phenyl groups, preventing the formation of stereoisomers [9] [26].

The compound demonstrates no optical activity, as confirmed by the absence of chiral centers that would enable rotation of plane-polarized light [9] [32]. This achiral nature simplifies synthetic and analytical considerations, as no stereochemical resolution or enantiomeric separation is required [32]. The molecular symmetry, while not possessing internal symmetry planes or axes, maintains an achiral configuration through identical substituent patterns [26].

Conformational flexibility represents a significant stereochemical feature, with twelve rotatable bonds enabling multiple stable conformations [2] [28]. The single bonds within the ethyl chains and dimethylaminoethyl substituent allow free rotation, creating numerous possible molecular conformations [28]. Gauche and anti conformations around carbon-carbon bonds contribute to the compound's dynamic three-dimensional structure [28].

Stereochemical FeatureDescriptionStructural Basis
Chiral CentersNo asymmetric carbon centers presentAll carbons are sp2 aromatic or have identical substituents [26]
Optical ActivityAchiral compound; no rotation of plane-polarized lightAbsence of chiral centers [9] [32]
Stereochemical ConfigurationNot applicable - achiral moleculeQuaternary carbon has two identical phenyl groups [26]
Conformational FlexibilityHigh flexibility due to 12 rotatable bondsSingle bonds allow rotation in ethyl and aminoethyl chains [2] [28]
Geometric IsomerismNo double bonds capable of cis-trans isomerismAll multiple bonds are aromatic C=C in phenyl rings [28]

Nomenclature and Identification Systems

IUPAC Name: 2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate

The systematic International Union of Pure and Applied Chemistry nomenclature for denaverine is 2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate [2] [3]. This nomenclature precisely describes the molecular structure by identifying the 2-dimethylaminoethyl group as the alcohol component of the ester linkage [2]. The acetate portion is described as 2-(2-ethylbutoxy)-2,2-diphenylacetate, indicating the substitution pattern at the alpha carbon of the acetic acid derivative [2] [3].

The nomenclature systematically identifies the quaternary carbon bearing two phenyl groups and one 2-ethylbutoxy substituent, connected through an ester bond to the 2-dimethylaminoethanol moiety [2]. Alternative nomenclature systems describe the compound as benzeneacetic acid, alpha-(2-ethylbutoxy)-alpha-phenyl-, 2-(dimethylamino)ethyl ester, emphasizing the benzeneacetic acid core structure [3] [19]. The systematic name reflects the compound's classification as a substituted diphenylacetic acid derivative [18] [35].

International nomenclature databases recognize the compound under various equivalent names, including the Latin form "Denaverinum" and the Spanish form "Denaverina" [2] [20]. The World Health Organization International Nonproprietary Name designation confirms "Denaverine" as the accepted international nomenclature [2] [20].

Chemical Identifiers (InChI, SMILES)

The International Chemical Identifier for denaverine is represented as InChI=1S/C24H33NO3/c1-5-20(6-2)19-28-24(21-13-9-7-10-14-21,22-15-11-8-12-16-22)23(26)27-18-17-25(3)4/h7-16,20H,5-6,17-19H2,1-4H3 [2] [3]. This hierarchical identifier provides a unique textual representation of the molecular structure, enabling unambiguous chemical identification across databases and computational systems [2]. The InChI format encodes connectivity, stereochemistry, and isotopic information in a standardized manner [3].

The corresponding InChI Key, FPTOUQZVCUIPHY-UHFFFAOYSA-N, serves as a compressed hash of the full InChI string, facilitating rapid database searches and structure matching [2] [3] [20]. The Simplified Molecular-Input Line-Entry System representation is CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C, providing a linear notation for the molecular structure [2] [3] [24].

The SMILES string systematically describes the molecular connectivity, beginning with the 2-ethylbutyl group CCC(CC)C, followed by the ether oxygen connection to the quaternary carbon bearing two phenyl rings C(C1=CC=CC=C1)(C2=CC=CC=C2) [2] [24]. The ester functionality and dimethylaminoethyl terminus complete the SMILES representation as C(=O)OCCN(C)C [2] [24].

Registry Numbers and Database Entries

Denaverine is registered in the Chemical Abstracts Service Registry under the number 3579-62-2, serving as the primary chemical identifier for the free base form [2] [4] [7]. The PubChem Compound Identifier assigns the numerical designation CID 71130 to denaverine, facilitating access to comprehensive chemical and biological data [2] [4]. The Chemical Entities of Biological Interest database recognizes the compound as CHEBI:135601, providing standardized chemical ontology classification [2] [4].

The European Medicines Agency ChEMBL database assigns the identifier CHEMBL1614656, connecting denaverine to bioactivity and pharmacological data [2] [4]. The United States Food and Drug Administration Unique Ingredient Identifier system designates O14NF38MTL as the specific code for denaverine [2] [4] [20]. The Kyoto Encyclopedia of Genes and Genomes database maintains the entry D07787 for denaverine structure and pathway information [2] [4] [5].

International database systems provide additional registry numbers, including the Human Metabolome Database identifier HMDB0250996 and the National Center for Biotechnology Information Thesaurus Code C77988 [2] [8]. The comprehensive database coverage ensures global accessibility and standardized identification across scientific and regulatory systems [2] [4].

Identifier TypeValueDatabase
CAS Registry Number3579-62-2Chemical Abstracts Service [2] [4]
PubChem CID71130National Center for Biotechnology Information [2]
ChEBI IDCHEBI:135601European Bioinformatics Institute [2]
ChEMBL IDCHEMBL1614656European Medicines Agency [2]
UNIIO14NF38MTLFood and Drug Administration [2] [20]
KEGG IDD07787Kyoto Encyclopedia of Genes and Genomes [2] [5]
InChI KeyFPTOUQZVCUIPHY-UHFFFAOYSA-NInternational Chemical Identifier [2]

Salt Forms and Derivatives

Denaverine Hydrochloride Properties

Denaverine hydrochloride represents the pharmaceutical salt form of denaverine, characterized by the molecular formula C24H34ClNO3 and a molecular weight of 420.0 grams per mole [3] [5] [24]. The hydrochloride salt formation results from protonation of the tertiary amine functionality, creating a stable ionic compound with enhanced solubility characteristics [3] [9]. The exact mass of denaverine hydrochloride measures 419.2227216 Daltons, reflecting the addition of hydrogen chloride to the parent compound [3] [5].

The Chemical Abstracts Service Registry assigns the number 3321-06-0 to denaverine hydrochloride, distinguishing it from the free base form [3] [5] [18]. The PubChem database maintains a separate entry under CID 9866796, providing specific data for the hydrochloride salt [3]. The European Community number 608-845-2 facilitates regulatory identification within European Union systems [3].

Crystallographic analysis reveals that denaverine hydrochloride forms stable crystalline structures with defined melting point characteristics, contrasting with the potentially amorphous nature of the free base [9] [19]. The salt formation significantly improves water solubility compared to the parent compound, enabling pharmaceutical formulation development [9] [24]. The protonated amine creates additional hydrogen bonding opportunities, contributing to enhanced solid-state stability [3] [9].

The hydrochloride salt demonstrates moderate hygroscopicity, requiring controlled humidity storage conditions to maintain stability [24]. The ionic nature of the salt form enables formation of clear aqueous solutions suitable for injection formulations [9] [23]. Computational analysis indicates one hydrogen bond donor site in the hydrochloride form, compared to zero in the free base, reflecting protonation of the amine nitrogen [3].

Comparative Structural Analysis of Derivatives

Comparative analysis between denaverine and its hydrochloride salt reveals significant differences in physicochemical properties while maintaining identical core molecular architecture [3] [9]. The molecular weight increase of 36.5 grams per mole in the hydrochloride form directly corresponds to the addition of hydrogen chloride [3]. The protonation of the dimethylamino group fundamentally alters the electronic distribution and solubility characteristics [9] [24].

Solubility profiles demonstrate marked enhancement in the hydrochloride salt compared to the free base, with the ionic character promoting dissolution in polar solvents [9] [24]. The free base exhibits poor water solubility due to its lipophilic character and lack of ionizable groups under physiological conditions . Salt formation creates a zwitterionic structure that balances hydrophilic and lipophilic properties [9].

Stability considerations favor the hydrochloride salt in solid-state storage, as the ionic bonding provides additional molecular stabilization [9] [19]. The free base demonstrates greater susceptibility to hydrolysis and oxidative degradation in aqueous environments . Crystalline properties differ substantially, with the salt forming well-defined crystal structures while the free base may exist in multiple polymorphic forms [9].

Pharmaceutical formulation requirements strongly favor the hydrochloride salt due to its enhanced solubility and stability characteristics [9] [23]. The salt form enables development of injection solutions and other liquid formulations, while the free base presents significant formulation challenges [23] [24]. Bioavailability differences reflect the improved dissolution characteristics of the hydrochloride salt compared to the poorly soluble free base [9].

PropertyDenaverine (Free Base)Denaverine HydrochlorideStructural Difference
Molecular FormulaC24H33NO3 [2]C24H34ClNO3 [3]Addition of HCl
Molecular Weight383.5 g/mol [2]420.0 g/mol [3]Increased by 36.5 g/mol
Solubility in WaterPoorly soluble More soluble than free base [9]Protonation increases polarity
StabilityLess stable in aqueous solution More stable in solid state [9]Salt formation stabilizes structure
Crystalline FormAmorphous or crystalline [9]Crystalline solid [9]Salt crystallizes more readily
Hydrogen Bond Donors0 [2]1 [3]Protonated amine creates donor site
Storage RequirementsDry conditions, inert atmosphereControlled humidity, cool temperature [24]Salt requires humidity control
Pharmaceutical FormulationLimited due to poor solubility Preferred pharmaceutical form [9]Salt enables injection solutions

State and Appearance

Denaverine free base appears as a pale yellow crystalline solid under standard conditions [1]. The hydrochloride salt form, which is more commonly encountered in pharmaceutical applications, presents as a white to off-white crystalline powder [2]. The compound exhibits achiral stereochemistry with no defined stereocenters and demonstrates no optical activity [3] [4].

Thermal Properties (Melting Point, Boiling Point, Flash Point)

The thermal behavior of denaverine has been characterized through differential scanning calorimetry and thermogravimetric analysis. The compound displays a melting point range of 140-142°C [5] [6], representing the transition from solid to liquid state under standard atmospheric pressure.

Table 1: Thermal Properties of Denaverine

PropertyValueConditionsReference
Glass Transition Temperature-49.6°C (223.5K)DSC analysis [1]
Melting Point140-142°CStandard atmospheric pressure [5] [6]
Boiling Point489.9°C at 760 mmHgCalculated/extrapolated [7] [5] [8] [9]
Flash Point250.1°CStandard test conditions [7] [5] [8] [9]
Decomposition Temperature> 150°C (> 423K)DSC analysis with decomposition [1]
Thermal Stability RangeStable up to 150°CNo boiling observed before decomposition [1]

Notably, denaverine exhibits thermal decomposition at temperatures exceeding 150°C [1], which occurs before the theoretical boiling point is reached. This decomposition is characterized by significant weight loss and color change from pale yellow to black, indicating chemical breakdown rather than simple phase transition [1]. The flash point of 250.1°C indicates the temperature at which the compound forms an ignitable vapor-air mixture [7] [5] [8] [9].

Solubility Profile in Various Solvents

Denaverine demonstrates solubility in dimethyl sulfoxide (DMSO) [10], making it suitable for analytical and research applications. The compound shows preferential dissolution in organic solvents over aqueous media, consistent with its lipophilic nature indicated by the calculated logarithmic partition coefficient (LogP) values ranging from 4.49 to 5.66 [10] [11].

For pharmaceutical formulations, denaverine hydrochloride exhibits enhanced aqueous solubility compared to the free base form due to the ionizable nature of the hydrochloride salt [12]. The solubility characteristics are further influenced by pH conditions, with optimal solubility observed under acidic conditions where the tertiary amine group becomes protonated [13] [14].

Chemical Reactivity

Stability Parameters and Degradation Pathways

Denaverine demonstrates chemical stability under normal storage conditions but undergoes degradation through specific pathways under stressed conditions. The primary degradation mechanisms involve ester cleavage, oxidative O-dealkylation, and N-dealkylation reactions [15].

Table 2: Degradation Pathways and Metabolites

Degradation TypePrimary ProductsConditionsReference
Ester CleavageBenzilic acid, 2,2-diphenyl-(2-dimethylaminoethyl)acetateHydrolytic conditions [15] [5]
Oxidative O-dealkylationMethyl- and ethyl-(2-(2-ethylbutoxy)-2,2-diphenyl)acetateOxidative stress [15] [5]
N-dealkylationN-demethyl derivativesMetabolic/oxidative conditions [15] [5]
Morpholine Formation3,3-diphenyl-morpholin-2-oneExtended degradation [15] [5]

The compound shows resistance to thermal degradation up to 150°C [1] but becomes unstable at higher temperatures. Under biological conditions, denaverine undergoes extensive metabolism with twelve metabolites identified in rat urine studies [15], demonstrating the compound's susceptibility to enzymatic degradation.

Functional Group Reactivity

The molecular structure of denaverine contains several reactive functional groups that influence its chemical behavior:

Ester Functionality: The acetate ester linkage (C=O-O-C) represents the most labile portion of the molecule, susceptible to hydrolytic cleavage under both acidic and basic conditions [15] [5]. This ester group exhibits characteristic carbonyl stretching around 1735 cm⁻¹ in infrared spectroscopy [16] [17].

Tertiary Amine Group: The dimethylamino functionality demonstrates basic character with a pKa of 8.13 [11], making it predominantly ionized under physiological conditions. This group participates in N-dealkylation reactions and can undergo oxidative metabolism [15].

Aromatic Systems: The two phenyl rings provide stability through resonance but can participate in oxidative reactions under extreme conditions [18]. These aromatic systems contribute to the compound's UV absorption characteristics.

Ether Linkage: The 2-ethylbutoxy ether group shows moderate stability but can undergo oxidative cleavage during metabolic processes [15].

pH-Dependent Behavior

Denaverine exhibits pH-dependent solubility and stability characteristics due to the ionizable tertiary amine group. At physiological pH (7.4), the amine nitrogen is partially protonated, enhancing water solubility and bioavailability [12].

Under acidic conditions (pH < 6), the tertiary amine becomes fully protonated, significantly increasing aqueous solubility. This pH dependence is exploited in analytical methods where phosphate buffer at pH 3.5 is used for optimal separation and detection [13] [14].

The stability of denaverine shows pH dependence, with enhanced stability observed under neutral to slightly acidic conditions. Extreme alkaline conditions can promote ester hydrolysis, while extreme acidic conditions may lead to protonation-assisted degradation pathways.

Spectroscopic Characteristics

UV-Visible Spectroscopy Profile

Denaverine exhibits characteristic UV absorption patterns due to its aromatic chromophores and conjugated systems. The compound shows maximum absorption at 221 nm when dissolved in methanol [19] [20], corresponding to π→π* transitions within the aromatic ring systems.

Table 3: UV-Visible Spectroscopic Data

Solvent Systemλmax (nm)ApplicationReference
Methanol221Quantitative analysis [19] [20]
Phosphate buffer pH 3.5306HPLC detection [13] [14]
Aqueous bufferVariablepH-dependent studies [13] [14]

The bathochromic shift to 306 nm in buffered aqueous systems [13] [14] reflects the influence of pH and ionic strength on the electronic transitions. This wavelength is commonly employed for HPLC detection and quantitative analysis in pharmaceutical formulations.

The UV spectrum follows Beer-Lambert law over the concentration range of 3-15 μg/mL with a correlation coefficient of 0.9997 [19] [20], demonstrating excellent linearity for analytical applications.

IR Spectroscopy Fingerprint Regions

Infrared spectroscopic analysis of denaverine reveals characteristic absorption bands corresponding to its functional groups:

Table 4: Expected IR Absorption Bands for Denaverine

Functional GroupAbsorption Range (cm⁻¹)IntensityAssignment
Aromatic C-H stretch3000-3100Medium=C-H stretching
Aliphatic C-H stretch2850-2960StrongC-H stretching
Carbonyl C=O stretch1730-1740StrongEster C=O
Aromatic C=C stretch1450-1600MediumAromatic ring vibrations
C-O stretch (ester)1050-1300StrongC-O-C stretching
C-N stretch1030-1230MediumTertiary amine
Aromatic C-H bend680-900StrongOut-of-plane bending

The fingerprint region (600-1500 cm⁻¹) contains multiple overlapping bands characteristic of the complex molecular structure, providing a unique spectroscopic identifier for compound confirmation [16] [17].

NMR Spectral Analysis

Nuclear magnetic resonance spectroscopy of denaverine reveals complex splitting patterns consistent with its molecular structure containing both aromatic and aliphatic regions [21] [22].

¹H NMR Characteristics:

  • Aromatic protons: Expected multiplets in the 7.0-7.5 ppm region
  • Aliphatic ester chain: Complex multiplets in the 0.8-4.2 ppm region
  • N-methyl groups: Sharp singlet around 2.2-2.4 ppm
  • Methylene groups: Various multiplets throughout the aliphatic region

¹³C NMR Characteristics:

  • Carbonyl carbon: Expected around 170-175 ppm
  • Aromatic carbons: Multiple signals in the 125-140 ppm region
  • Quaternary carbon: Signal around 80-90 ppm
  • Aliphatic carbons: Various signals in the 10-70 ppm region

The NMR spectral complexity reflects the compound's structural diversity, with magnetic non-equivalence of protons contributing to complex coupling patterns [22].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of denaverine provides molecular weight confirmation and structural information through characteristic fragmentation pathways.

Table 5: Mass Spectrometric Data for Denaverine

Ion Typem/z ValueRelative IntensityStructural Assignment
Molecular ion [M]⁺-383VariableIntact molecule
[M+H]⁺384StrongProtonated molecule
Base fragmentsVariableHighMetabolic cleavage products

The molecular ion at m/z 383 corresponds to the exact mass of the denaverine molecule [23] [24]. Under tandem MS conditions, the compound undergoes predictable fragmentation through ester cleavage and amine-containing fragment formation [24] [25].

Key fragmentation pathways include:

  • Alpha-cleavage adjacent to the ester functionality
  • Loss of the 2-ethylbutoxy group (neutral loss)
  • Formation of dimethylaminoethyl cations
  • Tropylium ion formation from aromatic systems

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Exact Mass

383.24604391 g/mol

Monoisotopic Mass

383.24604391 g/mol

Heavy Atom Count

28

UNII

O14NF38MTL

Related CAS

3321-06-0 (hydrochloride)

Other CAS

3579-62-2

Wikipedia

Denaverine

Dates

Last modified: 04-14-2024

Explore Compound Types